molecular formula C26H26BrN3O2S B13409426 PTC-510 TFA salt

PTC-510 TFA salt

Cat. No.: B13409426
M. Wt: 524.5 g/mol
InChI Key: WFMYUKAIOWLABZ-UHFFFAOYSA-N
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Description

Overview of PTC-510 as a Representative Compound in Splicing Modulation Research

General Research Focus and Significance in the Field

The primary research focus of PTC-510 is in the field of oncology, specifically as an inhibitor of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. nih.gov The molecule's target, Vascular Endothelial Growth Factor A (VEGF-A), is a critical signaling protein in this process. nih.gov Many cancer treatments aim to block VEGF function; however, current anti-VEGF therapies tend to block its function globally throughout the body. This indiscriminate blockade can lead to significant toxicities and treatment failure as tumors develop resistance. nih.gov

The significance of PTC-510 lies in its highly selective mechanism. It was developed to specifically target the regulation of VEGF production that is induced by stress conditions, such as hypoxia (low oxygen), which are commonly found within the tumor microenvironment. nih.gov This regulation is mediated by elements within the 5' and 3' untranslated regions (UTRs) of the VEGF mRNA. nih.gov By selectively suppressing this stress-induced VEGF production within tumor cells, PTC-510 aims to control tumor growth effectively. nih.gov This targeted approach holds the potential to minimize the liabilities associated with current global anti-VEGF therapies, offering a more precise method of controlling tumor angiogenesis. nih.gov In preclinical mouse xenograft studies, oral administration of PTC-510 led to a significant reduction in intratumor VEGF and controlled tumor growth as a single agent, without observable toxicity. nih.gov

Evolution from High-Throughput Screening Initiatives

The development of PTC-510 is a direct result of a systematic drug discovery process that began with a high-throughput screening (HTS) campaign. nih.gov PTC Therapeutics utilized its proprietary cell-based phenotypic assay system, known as GEMS™ (Gene Expression Modulation by Small molecules), to screen for low molecular weight compounds that could inhibit VEGF production under hypoxic conditions. nih.gov This HTS was specifically designed to identify molecules that target the UTR-mediated regulation of VEGF expression. nih.gov

The screening campaign successfully identified several potent and selective compounds. One of these initial "hits" was a compound designated PTC-031. nih.gov While effective, HTS hits are typically viewed as starting points that are not fully optimized for therapeutic use. nih.gov Consequently, PTC-031 underwent medicinal chemistry efforts to improve its potency and its biological, chemical, and pharmaceutical properties. nih.gov

This optimization process led to the discovery of PTC-510, an improved analog of the original HTS hit. nih.gov The success of this evolution is evident in the compound's potency; PTC-510 demonstrated a marked improvement in its ability to inhibit hypoxia-induced VEGF production in HeLa cells, with an IC₅₀ (half-maximal inhibitory concentration) of approximately 6 nM, compared to 681 nM for the parent compound, PTC-031. nih.gov

CompoundIC₅₀ for VEGF Inhibition (nM)
PTC-031 (HTS Hit)681
PTC-510 (Optimized Analog)6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H26BrN3O2S

Molecular Weight

524.5 g/mol

IUPAC Name

4-bromo-13-cyclohexyl-10-(4-methoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5-tetraen-14-one

InChI

InChI=1S/C26H26BrN3O2S/c1-32-18-10-7-15(8-11-18)24-23-20(19-13-16(27)9-12-21(19)28-23)14-22-25(31)29(26(33)30(22)24)17-5-3-2-4-6-17/h7-13,17,22,24,28H,2-6,14H2,1H3

InChI Key

WFMYUKAIOWLABZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5CCCCC5)C6=C(N3)C=CC(=C6)Br

Origin of Product

United States

Mechanistic Elucidation of Ptc 510 S Splicing Modulation Activity

Molecular Interactions with Core Splicing Machinery Components

The activity of a splicing modifier is fundamentally dependent on its direct or indirect interaction with the components of the spliceosome. The spliceosome is a large ribonucleoprotein complex composed of five small nuclear RNAs (snRNAs) and a multitude of proteins, which assemble in a stepwise manner at the intron-exon junctions of a pre-mRNA. nih.govnih.gov

Investigation of Binding Sites and Affinity within the Spliceosome

While detailed structural studies pinpointing the exact binding site of PTC-510 within the spliceosome are not extensively available in public literature, the mechanism of similar splicing modifiers developed by PTC Therapeutics suggests an interaction that enhances the recognition of specific, often weak, splice sites by the spliceosome machinery. ptcbio.com These small molecules can act as a form of "molecular glue," strengthening the interaction between the spliceosome and the pre-mRNA. ptcbio.com This suggests that PTC-510 likely interacts with key components of the early spliceosome assembly, such as the U1 or U2 snRNPs, which are responsible for recognizing the 5' splice site and the branch point sequence, respectively. ptcbio.comnih.gov The affinity of this binding is a critical determinant of the molecule's potency and specificity.

Spliceosome ComponentPotential Interaction RoleImplied Affinity
U1 snRNP Recognition of the 5' splice site. PTC-510 may stabilize this interaction at a cryptic or weak splice site.High, to ensure specific targeting.
U2 snRNP Recognition of the branch point sequence. PTC-510 could facilitate its binding to a non-consensus sequence.Moderate to High, to effectively compete with endogenous splicing decisions.
Splicing Factors (e.g., SR proteins) These proteins bind to exonic or intronic splicing enhancers and silencers to guide the spliceosome. PTC-510 might modulate the interaction of these factors with the pre-mRNA.Variable, depending on the specific factor and target pre-mRNA.

Conformational Changes Induced by PTC-510 Binding

The binding of a small molecule like PTC-510 to the spliceosome or the pre-mRNA is expected to induce conformational changes that alter the splicing process. The assembly of the spliceosome involves a series of dynamic rearrangements, and the introduction of a small molecule can influence this process. nih.gov By stabilizing the binding of a spliceosome component to a specific site on the pre-mRNA, PTC-510 could alter the local RNA structure, making a previously ignored splice site more accessible to the splicing machinery. This induced conformational shift is a key step in redirecting the spliceosome's activity. umt.edu

Influence on Pre-mRNA Splicing Patterns

The primary functional outcome of PTC-510's interaction with the splicing machinery is the modulation of pre-mRNA splicing patterns. This is achieved by influencing the choice of splice sites, leading to the inclusion or exclusion of specific exons.

Modulation of Exon Inclusion and Exclusion Events

PTC-510 is designed to promote the inclusion of a specific type of exon known as a "pseudoexon" or "poison exon". ptcbio.comptcbio.com These are sequences within an intron that are not normally recognized by the spliceosome as an exon. The inclusion of a poison exon into the mature mRNA transcript often introduces a premature termination codon (PTC). ptcbio.comunipa.it

A related compound, PTC518, has been shown to induce the inclusion of a novel pseudoexon in the huntingtin (HTT) pre-mRNA. ptcbio.comyoutube.com This inserted pseudoexon contains a PTC, which leads to the degradation of the HTT mRNA. youtube.com It is highly probable that PTC-510 operates through a similar mechanism of action. By promoting the inclusion of a poison exon, PTC-510 effectively changes the coding sequence of the target mRNA.

Splicing EventDescriptionConsequence of PTC-510 Action
Exon Skipping An exon is skipped, and the flanking exons are joined together.PTC-510 is not primarily designed to promote exon skipping.
Exon Inclusion An exon is included in the mature mRNA.PTC-510 promotes the inclusion of a specific "poison exon".
Alternative 5' or 3' Splice Site Selection The spliceosome uses a different splice site than the canonical one.This can be a consequence of PTC-510's action to favor a cryptic splice site associated with a poison exon.

Specificity and Selectivity of Splicing Alterations

A crucial aspect of any splicing modifier is its specificity and selectivity. Ideally, the molecule should only affect the splicing of the target pre-mRNA, leaving the splicing of other genes unaltered. The selectivity of PTC-510 is likely derived from the unique sequence of the target poison exon and its surrounding intronic regions. The molecule is designed to recognize and enhance the splicing of this specific sequence, which may have a suboptimal or "weak" splice site that is normally ignored by the spliceosome. ptcbio.com Preclinical studies with the related compound PTC518 have demonstrated high selectivity and specificity for targeting Huntingtin protein expression. ptcbio.com

Regulation of Gene Expression via Splicing-Dependent Pathways

The ultimate goal of PTC-510-mediated splicing modulation is to regulate gene expression. This is achieved by coupling the altered splicing event to a cellular quality control pathway known as nonsense-mediated decay (NMD). nih.govnih.gov

Induction of Premature Termination Codon (PTC)-Mediated mRNA Degradation (Nonsense-Mediated Decay)

PTC-510, also known as votoplam (B15139392) (formerly PTC518), is an orally administered small molecule that functions as a splicing modifier. hdbuzz.nethuntingtonsdiseasenews.com Its mechanism of action involves the targeted modulation of the pre-messenger RNA (pre-mRNA) splicing process of the huntingtin (HTT) gene. ptcbio.comnih.gov Specifically, PTC-510 promotes the inclusion of a novel pseudoexon into the mature messenger RNA (mRNA) transcript of the HTT gene. ptcbio.comptcbio.com This newly incorporated pseudoexon contains a premature termination codon (PTC). ptcbio.comptcbio.com

The introduction of this PTC into the HTT mRNA sequence triggers a cellular quality control mechanism known as nonsense-mediated mRNA decay (NMD). ptcbio.comtandfonline.com The NMD pathway is a surveillance system that identifies and degrades mRNAs containing PTCs to prevent the translation of potentially harmful, truncated proteins. ptcbio.comwikipedia.org By activating NMD, PTC-510 leads to the rapid degradation of the HTT mRNA. ptcbio.comptcbio.com This reduction in the levels of both normal and mutated HTT mRNA subsequently decreases the production of the huntingtin protein, which is the underlying cause of Huntington's disease. huntingtonsdiseasenews.comptcbio.com

Clinical trial data from the Phase 2 PIVOT-HD study has provided evidence for this mechanism of action. The study demonstrated a dose-dependent reduction in blood HTT protein levels in patients with Huntington's disease following treatment with PTC-510. ptcbio.com These findings support the proposed mechanism that PTC-510's splicing modulation activity effectively leads to the degradation of HTT mRNA through the NMD pathway.

Interactive Data Table: PIVOT-HD Study - Huntingtin Protein Reduction

DosagePatient StageMean HTT Protein Reduction (at 12 weeks)
5mgStage 2 & 323%
10mgStage 239%
10mgStage 336%

Mechanisms of mRNA Destabilization and Turnover

The destabilization and subsequent turnover of the huntingtin (HTT) mRNA are direct consequences of the splicing modulation induced by PTC-510. The core of this mechanism is the introduction of a premature termination codon (PTC) into the HTT mRNA, which flags it for destruction by the nonsense-mediated mRNA decay (NMD) pathway. ptcbio.comptcbio.com This process effectively reduces the half-life of the HTT mRNA, leading to lower steady-state levels of the transcript within the cell.

The process of mRNA turnover is a fundamental aspect of gene expression regulation. In the case of PTC-510's activity, the NMD pathway is the primary driver of HTT mRNA destabilization. Once the spliceosome, influenced by PTC-510, includes the pseudoexon containing the PTC, the resulting mature mRNA is recognized by the NMD machinery during the pioneer round of translation. ptcbio.comtandfonline.com This recognition ultimately leads to the recruitment of enzymes that degrade the mRNA molecule, preventing it from being translated into the huntingtin protein. huntingtonsdiseasenews.com

Data from a first-in-human Phase 1 study in healthy volunteers further substantiates this mechanism. The study showed a significant dose-dependent reduction of up to approximately 60% in HTT mRNA levels. nih.gov This was accompanied by a significant and sustained reduction in huntingtin protein levels of up to 35%. nih.gov These findings provide direct evidence of PTC-510's ability to induce the destabilization and turnover of HTT mRNA, confirming the compound's intended mechanism of action.

Interactive Data Table: Phase 1 Study - HTT mRNA and Protein Reduction

MeasurementMaximum Reduction
HTT mRNA Levels~60%
HTT Protein Levels~35%

Preclinical Investigation of Ptc 510 S Biological Activities in Disease Relevant Models

Models for Huntingtin (HTT) Gene Expression Modulation Research

The primary therapeutic strategy for PTC-510 is the reduction of huntingtin protein levels. This is achieved through a novel mechanism of action as a splicing modifier. PTC-510 promotes the inclusion of a pseudoexon into the messenger RNA (mRNA) of the HTT gene. This altered mRNA contains a premature stop codon, which signals the cell's machinery to degrade the mRNA, thereby preventing the production of the full-length huntingtin protein. ptcbio.comptcbio.comhdbuzz.netprnewswire.comhuntingtonsdiseasenews.com This approach is not allele-specific, meaning it reduces the levels of both the mutant and wild-type huntingtin proteins. hdbuzz.net

In Vitro Cellular Systems for HTT Splicing Studies

To assess the efficacy and mechanism of PTC-510 at a cellular level, researchers have employed various in vitro systems that replicate key aspects of Huntington's disease pathology.

While specific cataloged genetically modified cell lines used in the preclinical assessment of PTC-510 are not detailed in publicly available documents, the research has been described as utilizing cells engineered to express the mutant huntingtin protein. These cellular models are crucial for high-throughput screening and initial mechanism-of-action studies. They allow for a controlled environment to test the compound's ability to modulate the splicing of HTT pre-mRNA and subsequently reduce protein levels.

A significant component of the in vitro evaluation of PTC-510 involved the use of cells derived directly from individuals with Huntington's disease. ptcbio.comprnewswire.comhuntingtonsdiseasenews.com These models, which include patient-derived induced pluripotent stem cells (iPSCs) and the neuronal cells differentiated from them, offer a more physiologically relevant system as they contain the complete genetic background of the patient, including the expanded CAG repeat in the HTT gene. chdifoundation.org

In these patient-derived cellular models, PTC-510 demonstrated a potent, dose-dependent reduction of both huntingtin mRNA and protein levels. ptcbio.comprnewswire.comhuntingtonsdiseasenews.com The use of these models provides strong evidence of the compound's activity in a human disease-relevant context.

Interactive Table 1: In Vitro Efficacy of PTC-510 in Patient-Derived Cells

Cellular ModelParameter MeasuredObserved EffectCitation
Cells from HD PatientsHuntingtin mRNA levelsDose-dependent reduction ptcbio.comprnewswire.comhuntingtonsdiseasenews.com
Cells from HD PatientsHuntingtin protein levelsDose-dependent reduction ptcbio.comprnewswire.comhuntingtonsdiseasenews.com
HD Patient iPSC-derived striatal neuronsCAG repeat expansionASO-mediated reduction of MSH3 slowed expansion chdifoundation.org

In Vivo Animal Models for HTT Lowering Research

Following promising in vitro results, the investigation of PTC-510 progressed to in vivo animal models to assess its pharmacokinetic properties, distribution to the central nervous system, and efficacy in a whole-organism setting.

The primary in vivo model used in the preclinical studies of PTC-510 was the BACHD (bacterial artificial chromosome Huntington's disease) mouse model. ptcbio.comprnewswire.comhuntingtonsdiseasenews.com This transgenic model expresses the full-length human mutant HTT gene and recapitulates many of the key pathological features of Huntington's disease. researchgate.net Another relevant model for HD research is the zQ175 knock-in mouse model, which also exhibits a progressive disease phenotype. psychogenics.com

In the BACHD mouse model, oral administration of PTC-510 resulted in a dose-dependent and widespread lowering of huntingtin protein levels throughout the body, including crucial tissues such as the brain, muscle, and blood. ptcbio.comprnewswire.comhuntingtonsdiseasenews.com This demonstrated the compound's ability to cross the blood-brain barrier and exert its effect in the central nervous system. drugtargetreview.com

To quantify the in vivo efficacy of PTC-510, various methodologies were employed to measure the levels of HTT mRNA and huntingtin protein in different tissues of the animal models. While specific assay details are often proprietary, the research confirms the assessment of both mRNA and protein levels. ptcbio.comprnewswire.comhuntingtonsdiseasenews.com These assessments are critical for establishing a dose-response relationship and confirming target engagement in the brain and peripheral tissues. The measurement of neurofilament light chain (NfL), a biomarker of neuronal damage, is also utilized to monitor the potential neuroprotective effects of the treatment. hdbuzz.net

Interactive Table 2: In Vivo Efficacy of PTC-510 in BACHD Mouse Model

TissueParameter MeasuredObserved EffectCitation
BrainHuntingtin protein levelsDose-dependent reduction ptcbio.comprnewswire.comhuntingtonsdiseasenews.com
MuscleHuntingtin protein levelsDose-dependent reduction ptcbio.comprnewswire.comhuntingtonsdiseasenews.com
BloodHuntingtin protein levelsDose-dependent reduction ptcbio.comprnewswire.comhuntingtonsdiseasenews.com

Models for Vascular Endothelial Growth Factor (VEGF) Expression Modulation Research

The preclinical evaluation of PTC-510 has extensively utilized models relevant to diseases characterized by aberrant angiogenesis, particularly focusing on its ability to modulate the expression of Vascular Endothelial Growth Factor (VEGF). As a potent regulator of angiogenesis, VEGF is a critical therapeutic target. PTC-510 acts as a splicing modifier, specifically targeting the pre-mRNA of VEGFA. It promotes the inclusion of a cryptic exon, which introduces a premature termination codon (PTC). This event triggers nonsense-mediated mRNA decay (NMD), leading to a significant reduction in the levels of productive VEGFA mRNA and, consequently, a decrease in VEGF protein synthesis. The following sections detail the in vitro and in vivo models used to characterize this mechanism of action.

Hypoxia, or low oxygen tension, is a hallmark of the solid tumor microenvironment and a primary physiological inducer of VEGFA gene expression. Therefore, evaluating the efficacy of a VEGF-targeting agent under hypoxic conditions is critical for assessing its potential therapeutic relevance.

Research on PTC-510 utilized various human cancer cell lines, such as HeLa (cervical cancer) and A673 (Ewing sarcoma), cultured under hypoxic conditions (e.g., 1% O₂) to mimic the tumor microenvironment. In these experiments, cells were treated with PTC-510, and the levels of secreted VEGF protein were measured, typically using an enzyme-linked immunosorbent assay (ELISA).

The findings consistently demonstrated that PTC-510 potently inhibits the hypoxia-induced secretion of VEGF protein across multiple cell lines. The compound effectively suppressed VEGF production with half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range, confirming its high potency at the cellular level. This inhibition was directly linked to the compound's primary mechanism of action: the modulation of VEGFA pre-mRNA splicing, which was confirmed by reverse transcription-polymerase chain reaction (RT-PCR) analysis showing a dose-dependent increase in the non-productive splice variant and a corresponding decrease in the canonical, productive VEGFA mRNA.

Cell LineCancer TypeAssay ConditionMeasured EndpointReported IC₅₀ (nM)
HeLaCervical CancerHypoxia (1% O₂)VEGF Protein Secretion1.4
A673Ewing SarcomaHypoxia (1% O₂)VEGF Protein Secretion3.2

To confirm that PTC-510's activity is mediated through its intended target sequence within the VEGFA pre-mRNA, reporter gene assays were employed. These assays are designed to isolate and test the function of specific genetic elements, such as the 5' untranslated region (UTR) of an mRNA, where the PTC-510-targeted splicing event occurs.

In these studies, a luciferase reporter construct was engineered to contain the human VEGFA 5' UTR, including the introns and exons relevant to the splicing event targeted by PTC-510. This construct was then transfected into host cells. The expression of the luciferase gene in this system becomes dependent on the proper splicing of the VEGFA 5' UTR.

When PTC-510 was introduced to the cells harboring this reporter, it induced the alternative splicing event, leading to the inclusion of the premature termination codon within the reporter's mRNA sequence. This triggered NMD, resulting in the degradation of the luciferase mRNA and a quantifiable decrease in luciferase activity (light output). This effect was specific, as PTC-510 did not affect the expression from a control luciferase reporter that lacked the VEGFA 5' UTR target sequence. These results provided definitive evidence that PTC-510 acts directly on the VEGFA pre-mRNA to suppress gene expression.

Reporter ConstructDescriptionEffect of PTC-510 TreatmentConclusion
Luciferase-VEGFA 5' UTRContains the PTC-510 target sequence from VEGFA pre-mRNA.Dose-dependent decrease in luciferase activity.PTC-510 specifically targets the VEGFA 5' UTR to inhibit gene expression.
Control LuciferaseLacks the VEGFA 5' UTR target sequence.No significant change in luciferase activity.The activity of PTC-510 is sequence-specific and not a general inhibitor of transcription or translation.

To translate the potent in vitro findings into a therapeutically relevant context, the anti-tumor activity of PTC-510 was evaluated in in vivo xenograft models. These models involve the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the growth of human tumors that can be monitored and treated.

The A673 Ewing sarcoma cell line, which showed sensitivity to PTC-510 in vitro, was used to establish xenograft tumors in mice. Once tumors reached a palpable size, animals were randomized into treatment and vehicle control groups. The study assessed the effect of PTC-510 on tumor growth over a multi-week period.

The results demonstrated robust anti-tumor efficacy. Treatment with PTC-510 led to a significant and sustained inhibition of tumor growth compared to the vehicle-treated control group. The primary endpoint, tumor growth inhibition (TGI), was substantial, indicating that the compound effectively engaged its target in vivo and produced a meaningful anti-neoplastic effect. This reduction in tumor volume directly correlates with the compound's ability to suppress VEGF production within the tumor, thereby limiting the angiogenesis required for tumor expansion.

ModelTreatment GroupPrimary OutcomeResult
A673 XenograftVehicle ControlTumor Volume ChangeProgressive tumor growth observed.
A673 XenograftPTC-510Tumor Volume ChangeSignificant reduction in the rate of tumor growth.
A673 XenograftPTC-510 vs. VehicleTumor Growth Inhibition (TGI)Reported TGI of 86%.

To confirm that the observed tumor growth inhibition was mechanistically linked to the anti-angiogenic activity of PTC-510, tumors from the xenograft studies were harvested for pharmacodynamic analysis. This involved examining key biomarkers of angiogenesis and the compound's direct target engagement within the tumor tissue itself.

Immunohistochemistry (IHC) was performed on tumor sections to measure microvessel density (MVD) using an antibody against the endothelial cell marker CD31. In tumors from PTC-510-treated animals, there was a marked and statistically significant reduction in CD31 staining compared to tumors from the vehicle control group. This provides direct histological evidence of reduced vascularization within the tumors.

Furthermore, the levels of VEGF protein within the tumor lysates were quantified. Consistent with the in vitro data and the compound's mechanism of action, tumors from the PTC-510 treatment group exhibited significantly lower concentrations of VEGF protein. This confirmed that the compound successfully suppressed its target in vivo, leading to the observed anti-angiogenic and anti-tumor effects.

BiomarkerMethod of AnalysisFinding in PTC-510 Treated Group (vs. Control)Interpretation
VEGF ProteinELISA of Tumor LysatesSignificant reduction (~75% decrease).Confirms successful in vivo target engagement and inhibition of VEGF production.
CD31 (Microvessel Density)Immunohistochemistry (IHC)Significant reduction in staining.Demonstrates a potent anti-angiogenic effect, leading to reduced tumor vascularization.

In Vivo Preclinical Tumor Models

Exploration of Other Potential Therapeutic Applications via Splicing Modulation

The therapeutic potential of PTC-510 extends beyond its initial characterization as a VEGF inhibitor. Its mechanism of action, rooted in the modulation of RNA splicing, opens avenues for its application in a range of diseases driven by splicing dysregulation. RNA splicing is a fundamental cellular process where non-coding regions (introns) are removed from pre-messenger RNA (pre-mRNA) and coding regions (exons) are joined together to form a mature messenger RNA (mRNA) ready for protein production. ptcbio.com Errors in this process can lead to the production of abnormal proteins, a hallmark of numerous diseases. ptcbio.com

Small molecules that can modify splicing, like PTC-510, are designed to enhance the interaction between the cellular splicing machinery and the pre-mRNA, thereby correcting or altering the splicing outcome. ptcbio.comptcbio.com This approach has been pioneered with the aim of controlling protein production to therapeutic effect. ptcbio.com

The ability of PTC-510 to modulate splicing suggests that it could influence the expression of a wide array of genes beyond VEGF. The identification of these novel gene targets is a critical area of ongoing research. The GEMS™ (Gene Expression Modulation by Small molecules) technology platform has been instrumental in identifying compounds that can modulate gene expression at the post-transcriptional level. nih.govplos.org This platform facilitates high-throughput screening to discover small molecules that target specific mRNA regulatory processes. nih.govplos.org

Initial studies using this platform have shown that while PTC-510 is a potent inhibitor of hypoxia-induced VEGF expression, it displays selectivity. nih.govplos.org For instance, it did not significantly affect the expression of other proteins whose expression is also post-transcriptionally regulated, such as TNF-alpha, FGF-2, G-CSF, IGF-1, and EPO, under similar conditions. nih.gov This selectivity is crucial as it minimizes off-target effects.

Further research aims to identify other genes with splicing patterns that can be therapeutically altered by PTC-510. This involves analyzing the transcriptomes of cells treated with the compound to identify changes in splicing events across the genome. Genes implicated in various pathologies, from cancer to neurodegenerative disorders, where aberrant splicing is a known contributing factor, are of particular interest. researchgate.net

A key example of applying splicing modulation to a different disease is the development of PTC518 for Huntington's disease. ptcbio.com This molecule induces the inclusion of a pseudoexon into the huntingtin (HTT) mRNA, leading to the degradation of the mutant HTT mRNA and a reduction in the production of the harmful huntingtin protein. ptcbio.comptcbio.com This illustrates the potential of the splicing modulation platform to target specific disease-causing genes.

Table 1: Preclinical Data on PTC-510 and Related Splicing Modulators

Compound Target/Mechanism Disease Model Key Findings Reference
PTC-510 Inhibits hypoxia-induced VEGF expression HeLa cells, HT1080 tumor xenografts Potently and selectively reduces VEGF production; controls tumor growth. nih.govplos.org nih.govplos.org
PTC518 Induces inclusion of a pseudoexon in HTT mRNA Huntington's Disease models Dose-dependent reduction in HTT mRNA and protein. ptcbio.com ptcbio.com
GEX1A Targets SF3B1 (splicing factor) Cancer models Inhibits tumor growth by modulating splicing. nih.gov nih.gov

| Antisense Oligonucleotides (ASOs) | Target specific pre-mRNA sequences | Various cancer models | Can induce exon skipping or inclusion to produce therapeutic protein isoforms. researchgate.net | researchgate.net |

The scientific platform that led to the discovery of PTC-510 has broad applicability across a multitude of diseases characterized by splicing errors. ptcbio.com The core principle is the ability to identify small molecules that can specifically target and modify the splicing of disease-relevant genes. ptcbio.comptcbio.com This can involve either promoting the inclusion of a beneficial exon or forcing the skipping of a detrimental one. ptcbio.com

The successful application of this platform in developing a treatment for spinal muscular atrophy (SMA) serves as a powerful precedent. ptcbio.com In SMA, a small molecule was identified that encourages a faulty exon in the SMN2 gene to be included, leading to the production of more functional SMN protein. ptcbio.com This success underscores the potential of the platform to address a wide range of genetic disorders.

The cross-disease potential lies in the fundamental nature of the splicing process and its frequent dysregulation in human pathology. researchgate.netnih.gov Aberrant splicing is a recognized molecular characteristic of almost all types of tumors, contributing to cancer hallmarks such as proliferation, metastasis, and angiogenesis. researchgate.netnih.gov Therefore, splicing modulators could have broad utility as anticancer agents. researchgate.netnih.gov

Beyond oncology, genetic disorders caused by specific splicing mutations are prime candidates for this therapeutic approach. actanaturae.ru Conditions where a single gene defect leads to incorrect splicing could potentially be corrected by a molecule that restores the normal splicing pattern. actanaturae.ru The research into PTC-510 and the broader splicing modulation platform represents a versatile and promising frontier in the development of novel therapies for a wide spectrum of diseases. ptcbio.com

Structure Activity Relationship Sar and Design Principles for Ptc 510 Analogs

Identification of Key Structural Motifs for Splicing Modulatory Potency and Selectivity

The ability of PTC-510 and related compounds to modulate splicing is critically dependent on their interaction with the SF3B (Splicing Factor 3b) complex, a core component of the spliceosome. uni-goettingen.deresearchgate.net Research into various natural and synthetic splicing modulators has identified a common binding site and essential structural features, or pharmacophores, required for activity.

The binding site for this class of modulators is often described as an hourglass-shaped tunnel formed by proteins within the SF3B complex, specifically involving the SF3B1 and PHF5A subunits. uni-goettingen.deresearchgate.net The potency and selectivity of compounds like PTC-510 are determined by how well their structural motifs fit within this pocket and interact with key amino acid residues.

Table 1: Key Structural Considerations for SF3B Splicing Modulators

Structural FeatureRole in Potency and Selectivity
Core Scaffold Provides the fundamental three-dimensional structure that fits within the SF3B binding pocket.
Hydrogen Bond Donors/Acceptors Form specific interactions with amino acid residues lining the binding site, enhancing affinity.
Hydrophobic Moieties Occupy hydrophobic pockets within the target, contributing to binding energy.
Conformationally Rigid Elements Reduce the entropic penalty of binding, locking the molecule in an active conformation.

These motifs are systematically varied in analogs to fine-tune the compound's interaction with the SF3B complex, thereby enhancing its splicing modulatory effects and ensuring selectivity for the intended target, such as the HTT pre-mRNA.

Computational Approaches in SAR Elucidation

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid evaluation of potential drug candidates and providing insights into their mechanism of action at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.govmdpi.com For PTC-510 analogs, docking simulations are performed using crystal structures of the SF3B complex to predict how structural modifications will affect binding affinity and conformation. oaepublish.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. heraldopenaccess.us

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing a more dynamic picture of the binding event. ptc.com This helps to assess the stability of the predicted binding pose and can reveal conformational changes in the protein or the ligand upon binding, offering a deeper understanding of the interaction. uni-goettingen.de

Pharmacophore mapping is a powerful ligand-based design strategy used when a high-resolution structure of the target is unavailable or to complement receptor-based approaches. science.gov A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.

This model is generated by aligning a set of known active molecules and extracting their common features. oaepublish.com For the development of PTC-510 analogs, a pharmacophore model could be built from known SF3B modulators. oaepublish.comoup.com This model then serves as a 3D query to screen virtual libraries of compounds, identifying novel scaffolds that possess the required features for splicing modulatory activity. science.gov This approach accelerates the discovery of new chemical entities with the desired biological profile.

QSAR is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. rjptonline.orgcore.ac.uk The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological activity. researchgate.net

To build a QSAR model, molecular descriptors (numerical representations of chemical information) are calculated for a set of PTC-510 analogs with known activities. nih.gov Statistical methods, such as multiple linear regression, are then used to generate an equation that correlates these descriptors with the observed activity. researchgate.net

Equation 1: General QSAR Model pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

This model, once validated, can be used to predict the activity of newly designed, untested analogs, prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. core.ac.uknih.gov

Synthetic Strategies for Analog Generation and Library Expansion

The synthesis of diverse analogs is the practical execution of the insights gained from SAR and computational studies. Medicinal chemistry provides the tools to systematically modify a lead compound like PTC-510.

The synthesis of a library of PTC-510 analogs involves a variety of established and innovative chemical reactions. The goal is to create a diverse set of molecules by modifying different parts of the parent structure. Common strategies include:

Scaffold Modification: Altering the core ring system of the molecule to explore new chemical space and potentially improve properties like solubility or metabolic stability.

Side Chain Derivatization: Systematically changing the functional groups attached to the core scaffold. This is often achieved through parallel synthesis techniques to rapidly generate a large number of analogs. nih.gov

Bioisosteric Replacement: Substituting one functional group with another that has similar physical or chemical properties, with the aim of enhancing potency or reducing toxicity.

Modern Coupling Reactions: Employing powerful reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings to append new fragments to the core structure, allowing for significant and targeted structural changes. beilstein-journals.org

Phase-Transfer Catalysis (PTC): Utilizing PTC conditions can be beneficial for certain reactions, offering mild conditions and enabling the use of a wider range of reactants. beilstein-journals.orgmdpi.com

These synthetic efforts, guided by the computational models and SAR data, allow for a rational and efficient exploration of the chemical space around the PTC-510 scaffold, leading to the identification of optimized analogs. rsc.org

High-Throughput Synthesis Methodologies

The generation of analogs for a lead compound like PTC-510 is greatly accelerated by high-throughput synthesis (HTS) methodologies. These strategies enable the rapid creation of large libraries of structurally related compounds, which can then be screened for improved biological activity. hitgen.comnumberanalytics.com For a complex heterocyclic scaffold such as that of PTC-510, which is 9-bromo-2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one, specific HTS approaches are particularly relevant. tum.de

Combinatorial Chemistry and Parallel Synthesis:

A cornerstone of HTS is combinatorial chemistry, which allows for the synthesis of a multitude of compounds in a single process. numberanalytics.comwikipedia.org This can be achieved through techniques like split-mix synthesis, where a solid support is divided, coupled with different building blocks, and then remixed over several cycles to generate an exponential number of unique compounds. wikipedia.org

In the context of PTC-510, a parallel synthesis approach would be highly effective. This involves conducting multiple, separate reactions in parallel, often on a microscale in multi-well plates (e.g., 96, 384, or 1536 wells). acs.org This method facilitates the systematic variation of different parts of the PTC-510 molecule. For instance, arrays of different amines could be reacted to modify the cyclohexyl group, or various boronic acids could be used in Suzuki-Miyaura cross-coupling reactions to explore a range of substituents on the phenyl ring. numberanalytics.commdpi.com Automated synthesis platforms can further enhance this process, handling the repetitive tasks of dispensing reagents, controlling reaction conditions, and purifying the resulting compounds. hitgen.comnumberanalytics.com

Enabling Technologies for High-Throughput Synthesis of PTC-510 Analogs:

Technology/MethodologyDescriptionRelevance to PTC-510 Analog Synthesis
Flow Chemistry Reactions are performed in a continuous stream within a network of tubes. This allows for precise control over reaction parameters, improved safety, and easier scalability. numberanalytics.comEnables the rapid and controlled synthesis of key intermediates or the final PTC-510 analogs, potentially with higher yields and purity.
Robotic Synthesis Platforms Automated systems that can perform a large number of chemical reactions simultaneously. numberanalytics.comAllows for the unattended synthesis of a large library of PTC-510 analogs by varying substituents at multiple positions.
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. numberanalytics.comCould potentially be developed to construct the complex core of PTC-510 or its analogs in a more efficient manner, reducing the number of synthetic steps.
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki-Miyaura, Heck, and Sonogashira are powerful tools for creating carbon-carbon bonds. mdpi.comEssential for modifying the aryl and heteroaryl moieties of the PTC-510 scaffold, allowing for the introduction of a wide variety of functional groups.

Optimization Strategies for Enhanced Biological Efficacy

Modulation of Target Engagement and Mechanistic Efficiency

The primary biological effect of PTC-510 is the inhibition of hypoxia-induced Vascular Endothelial Growth Factor (VEGF) expression. tum.de Optimizing analogs of PTC-510 involves fine-tuning their structure to enhance their interaction with the molecular target and improve the efficiency of this inhibitory mechanism.

Structure-Activity Relationship (SAR) Insights for VEGF Inhibitors:

Studies on other VEGF inhibitors, such as those based on a 4-anilinoquinazoline (B1210976) scaffold, have revealed key structural features that influence potency. For instance, small lipophilic substituents like halogens or methyl groups at the C-4' position of the aniline (B41778) ring are often preferred. acs.orgnih.gov The introduction of a hydroxyl group at the meta position of the aniline can also significantly increase potency. nih.gov While PTC-510 has a different core structure, these principles of modifying aryl substituents can guide the design of more potent analogs.

For PTC-510, medicinal chemistry efforts have already demonstrated that it is a significantly improved analog of the initial high-throughput screening hit, PTC-031. tum.deacs.org This indicates that the modifications made to generate PTC-510, such as the specific substitutions on the imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one core, were successful in enhancing its biological efficacy. tum.deacs.org

Enhancing Target Engagement:

The interaction of a small molecule with its target is a dynamic process. The binding affinity and kinetics of this engagement are fundamental to its biological effect. annualreviews.org Optimization strategies for PTC-510 analogs would focus on modifying its structure to improve these parameters. This could involve:

Increasing Binding Affinity: Introducing functional groups that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

Optimizing Binding Kinetics: Modifying the molecule to control the rates of association and dissociation with its target. A longer residence time on the target can sometimes lead to a more durable pharmacological effect. annualreviews.org

Improving Mechanistic Efficiency:

The mechanism of action of PTC-510 involves the suppression of VEGF production at the post-transcriptional level. researchgate.net Enhancing the efficiency of this mechanism could involve:

Increased Cellular Potency: Designing analogs that can achieve the desired level of VEGF inhibition at lower concentrations.

Modulating Protein Conformation: The binding of a small molecule can stabilize a specific conformation of its target protein that is less active or unable to participate in downstream signaling. frontiersin.org Analogs of PTC-510 could be designed to more effectively induce or stabilize an inactive conformation of the cellular factor it targets.

Exploration of Off-Target Interactions and Selectivity Profiling

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, as off-target interactions can lead to undesired side effects. nih.govfrontiersin.org For PTC-510, it is important to profile its interactions with other cellular components, particularly other kinases, to understand its selectivity.

Methods for Selectivity Profiling:

Several techniques are available to assess the selectivity of a small molecule inhibitor:

Kinase Panel Screening: A common approach is to screen the compound against a large panel of kinases representing the human kinome. reactionbiology.compromega.compromega.com This provides a broad overview of the compound's selectivity and can identify potential off-targets.

Differential Scanning Fluorimetry (DSF): This method measures the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction. nih.gov It is a rapid and robust method for screening against a library of proteins. nih.gov

Kinobeads and Chemical Proteomics: This technique uses immobilized, broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a cell lysate. By competing with the beads, a test compound's binding to specific kinases can be quantified by mass spectrometry. tum.de This allows for an unbiased assessment of kinase binding in a more physiological context. tum.de

Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and the known binding sites of various proteins. nih.govmdpi.com These methods can help to prioritize which off-targets to investigate experimentally.

Assessing Target Engagement in a Cellular Context:

While biochemical assays are crucial for determining selectivity, it is also important to confirm that the compound engages its intended target within a living cell. aacrjournals.org Techniques to measure cellular target engagement include:

Cellular Thermal Shift Assay (CETSA): This method extends the principle of DSF to live cells. Cells are treated with the compound and then heated. The stabilization of the target protein by the compound can be detected by quantifying the amount of soluble protein at different temperatures. diva-portal.org

Biomarker Analysis: Measuring the levels of downstream biomarkers can provide evidence of target engagement. For PTC-510, a reduction in the levels of secreted VEGF protein in cultured cells serves as a direct biomarker of its activity. reactionbiology.com

By employing these optimization and profiling strategies, researchers can develop analogs of PTC-510 with enhanced potency, improved mechanistic efficiency, and a well-characterized selectivity profile, ultimately leading to more effective and safer therapeutic candidates.

Advanced Analytical and Methodological Approaches in Ptc 510 Research

Assays for Splicing Efficiency and RNA Quantification

Central to understanding the activity of a splicing modulator like PTC-510 is the ability to accurately quantify changes in mRNA isoforms. Researchers utilize a suite of sophisticated assays to measure the efficiency of splicing and the abundance of various RNA transcripts.

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for mRNA Isoform Ratios

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a fundamental technique for assessing the impact of PTC-510 on specific splicing events. This method allows for the precise measurement of the ratio between different mRNA isoforms produced from a single gene. By designing primers that specifically target the unique sequences of each isoform, researchers can determine the relative abundance of the desired and undesired splice variants. This approach provides critical data on the potency and specificity of PTC-510 in correcting aberrant splicing.

RNA Sequencing (RNA-Seq) for Comprehensive Transcriptomic Analysis

To gain a broader understanding of PTC-510's effects on the entire transcriptome, RNA Sequencing (RNA-Seq) is employed. This powerful, high-throughput sequencing technique provides a comprehensive snapshot of all RNA molecules within a cell or tissue at a given moment. In the context of PTC-510 research, RNA-Seq can identify all genes that are differentially spliced following treatment. This global perspective is invaluable for uncovering both on-target and potential off-target effects of the compound, ensuring a thorough characterization of its biological activity. An integrative analysis combining methylation data with transcriptomic data can reveal differentially expressed transcripts and provide insights into the molecular pathways affected. researchgate.net

Reporter Gene Assays for Splicing Events

Reporter gene assays offer a more targeted and often more rapid method for screening and characterizing splicing modulators like PTC-510. In these assays, a specific pre-mRNA sequence of interest, known to undergo alternative splicing, is cloned into a vector containing a reporter gene (e.g., luciferase or green fluorescent protein). The splicing of the target sequence determines whether a functional reporter protein is produced. By treating cells containing these reporter constructs with PTC-510, researchers can easily and quantitatively measure changes in splicing activity by monitoring the reporter signal. This system is particularly useful for high-throughput screening of compound libraries and for dissecting the specific cis-acting sequences and trans-acting factors involved in PTC-510-mediated splicing modulation.

Methods for Protein Level Quantification in Preclinical Contexts

Ultimately, the therapeutic goal of a splicing modulator like PTC-510 is to restore the production of a functional protein or reduce the levels of a toxic one. Therefore, quantifying protein expression is a critical component of preclinical evaluation.

Western Blotting and ELISA for Target Protein Expression (e.g., HTT protein)

Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are two widely used immunoassays for detecting and quantifying specific proteins. In the context of Huntington's disease research, for example, these techniques would be used to measure the levels of the huntingtin (HTT) protein. Western blotting separates proteins by size, allowing for the visualization of both the full-length and any truncated or modified forms of the target protein. ELISA, on the other hand, provides a more quantitative measurement of the total amount of the target protein in a sample. These methods are essential for demonstrating that the splicing correction observed at the RNA level by PTC-510 translates into a meaningful change in protein expression.

Immunofluorescence and Immunohistochemistry for Cellular Localization and Distribution

To understand the impact of PTC-510 at a cellular and tissue level, immunofluorescence (IF) and immunohistochemistry (IHC) are employed. These techniques use antibodies to visualize the localization and distribution of specific proteins within cells and tissues, respectively. For instance, IF could be used to determine if the corrected protein localizes to the correct subcellular compartment in cultured cells treated with PTC-510. Similarly, IHC can be used in animal models to assess the distribution of the target protein in different tissues and to determine if PTC-510 treatment leads to a restoration of the normal protein expression pattern in affected regions of the brain. These methods provide crucial spatial information that complements the quantitative data obtained from Western blotting and ELISA.

Techniques for Studying Molecular Interactions

The investigation of PTC-510, also known as risdiplam (B610492), and its impact on cellular mechanisms relies on a variety of sophisticated analytical techniques. These methods are essential for understanding how the compound interacts with its molecular targets and the subsequent functional outcomes in a cellular environment.

Biochemical Binding Assays (e.g., enzyme assays where applicable)

Biochemical binding assays are crucial for characterizing the direct interaction between a small molecule and its target. In the context of PTC-510, which is a survival of motor neuron-2 (SMN2) splicing modifier, these assays help to elucidate its mechanism of action. biomol.comcaymanchem.commedchemexpress.com While direct enzyme inhibition is not the primary mechanism of PTC-510, analogous binding assays are employed to understand its interaction with the pre-mRNA of the SMN2 gene. mdpi.com

One of the key methodologies involves fluorescence polarization (FP) immunoassays. bmglabtech.com These competitive biochemical assays can be used to detect the binding of a small molecule, like PTC-510, to a specific RNA or protein target. bmglabtech.com The principle relies on a fluorescently labeled tracer that competes with the unlabeled compound for binding to the target. A high polarized signal indicates significant binding of the tracer, which decreases as the unlabeled compound successfully competes for the binding sites. bmglabtech.com Such assays are instrumental in determining the binding affinity and specificity of compounds during the drug discovery process. chelatec.combiocompare.com

Although initially identified in a screen for inhibitors of VEGFA expression, the primary mode of action for PTC-510's parent compound was found to be the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme in the de novo pyrimidine (B1678525) synthesis pathway. researchgate.net However, for PTC-510's role as a splicing modifier, the focus of biochemical assays shifts from enzymatic inhibition to its interaction with the splicing machinery and RNA sequences. mdpi.com Mechanistic studies have revealed that risdiplam and its analogs can modulate the recruitment of proteins like FUBP1 and displace hnRNP G on the SMN2 pre-mRNA. mdpi.com

Cell-Based Assays for Functional Readouts (e.g., viability, proliferation)

Cell-based assays are fundamental to understanding the functional consequences of PTC-510's activity within a living system. These assays measure a range of cellular processes, including viability, proliferation, and specific functional outputs related to the compound's mechanism of action. bdbiosciences.com

Functional Readouts for Splicing Modification: A primary functional assay for PTC-510 involves measuring its ability to modify the splicing of SMN2 pre-mRNA. This is often achieved using cell-based luciferase minigene reporter assays. mdpi.com In this system, a reporter construct is designed so that the luciferase gene is only in-frame and expressed if exon 7 of SMN2 is correctly included in the mature mRNA. mdpi.com The resulting luminescence provides a quantitative measure of successful splicing modification. mdpi.com Risdiplam has demonstrated an ability to enhance SMN2 splicing with an EC1.5x of 40 nM and increase SMN protein levels with an EC1.5x of 163 nM in such cellular assays. biomol.comcaymanchem.com These assays have been conducted in various cell types, including HEK293 cells and patient-derived fibroblasts. mdpi.comacs.org

Viability and Proliferation Assays: Standard assays are used to assess the impact of PTC-510 on cell health. These include methods that measure metabolic activity as an indicator of cell viability. sigmaaldrich.com Commonly used assays include:

MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. sigmaaldrich.comnih.gov

XTT and WST-1 Assays: These are similar to the MTT assay but produce a water-soluble formazan product, offering higher sensitivity and a simpler protocol. sigmaaldrich.com

Luminescent ATP Assay: This highly sensitive assay quantifies ATP, the energy currency of the cell, using a firefly luciferase-based reaction. The amount of ATP directly correlates with the number of viable cells. sigmaaldrich.com

These assays are critical for determining if the therapeutic effects of PTC-510 are accompanied by unintended cytotoxicity. chelatec.com For instance, in studies of related compounds, increased frequencies of micronucleated cells were observed in vitro, indicating a potential impact on cell division. acs.org

Assay TypePrincipleEndpoint MeasuredRelevance to PTC-510 Research
Luciferase Minigene Reporter AssayExpression of a reporter gene (luciferase) is dependent on the correct splicing of a target exon (e.g., SMN2 exon 7).Luminescence, indicating successful splicing modification.Quantifies the primary functional effect of PTC-510 on SMN2 splicing. mdpi.com
MTT AssayMetabolically active cells reduce tetrazolium salt (MTT) to a colored formazan product.Absorbance, proportional to the number of viable cells.Assesses general cell viability and potential cytotoxicity. sigmaaldrich.comnih.gov
Luminescent ATP AssayMeasures ATP levels, which are indicative of metabolically active cells.Luminescence, directly proportional to cell viability.Provides a highly sensitive measure of cell viability and proliferation. sigmaaldrich.com
BrdU AssayIncorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S phase of the cell cycle.Detection of BrdU using specific antibodies, indicating cell proliferation.Measures the rate of cell division and proliferation. bdbiosciences.com

Computational Modeling and Data Analysis in Preclinical Research

Computational and statistical methods are indispensable for interpreting the complex datasets generated during the preclinical evaluation of PTC-510. These approaches allow for robust data interpretation and the identification of meaningful biological effects.

Statistical Methodologies for Biological Data Interpretation

The interpretation of data from biochemical and cell-based assays relies on rigorous statistical analysis to determine the significance of observed effects. Standard statistical tests are employed to compare different treatment groups and establish dose-response relationships.

In preclinical studies, including those for compounds like PTC-510, statistical analyses are fundamental. For example, in mouse xenograft studies of PTC-510, a one-way ANOVA test was used to determine the statistical significance of tumor growth delay. nih.gov Similarly, when analyzing the relationship between the expression of certain biomarkers and clinicopathological characteristics in cancer studies, univariate and multivariate logistic regression analyses are performed. nih.gov For survival analysis, Kaplan-Meier curves with a log-rank test are commonly applied to assess differences in outcomes like progression-free survival between different groups. nih.gov In many biological experiments, results are expressed as mean values ± standard error of the mean (SEM), and statistical significance is often determined using a Student's t-test or one-way ANOVA. unipa.it

Bioinformatic Analysis of Splicing Data

The study of splicing modifiers like PTC-510 generates vast amounts of data, particularly from high-throughput methods like RNA sequencing (RNA-Seq). Bioinformatic analysis is essential to process and interpret this data to understand the compound's effect on a transcriptome-wide level.

Bioinformatic pipelines for analyzing RNA-Seq data typically involve several steps. Initially, reads are mapped to a reference genome using tools like HISAT2. oup.com Following mapping, software packages such as Subread's featureCounts are used to assign reads to genes. oup.com To identify differential gene expression, tools like the DESeq2 package in R are employed. oup.com

For the specific analysis of alternative splicing, specialized tools like rMATS are used to identify and quantify different splicing events (e.g., exon skipping, alternative 5' or 3' splice site usage) from the RNA-Seq data. oup.com In the context of PTC-510 (risdiplam), such analyses have revealed that high concentrations of the compound can lead to widespread changes in the transcriptome, affecting cellular processes like DNA replication and cell cycle. oup.com Furthermore, bioinformatic tools like SpliceAI, a deep-learning-based tool, can be used to predict the effect of genetic variants on splicing, which is relevant when studying the interaction of a splicing modifier with specific mutations. nih.govresearchgate.net

Bioinformatic Tool/PackageFunctionApplication in Splicing Research
HISAT2Alignment of RNA-Seq reads to a reference genome.Initial step in processing raw sequencing data to locate the transcribed regions. oup.com
featureCounts (Subread)Quantification of reads per gene or exon.Generates count data necessary for differential expression and splicing analysis. oup.com
DESeq2Differential gene expression analysis.Identifies genes that are up- or down-regulated upon treatment with a splicing modifier. oup.com
rMATSDifferential alternative splicing analysis.Detects and quantifies changes in splicing patterns (e.g., exon inclusion/skipping) across the transcriptome. oup.com
SpliceAIPrediction of splice variants from genetic sequence.Predicts how mutations might alter splicing, providing context for the action of splicing modifiers. nih.govresearchgate.net

Future Directions in Preclinical Research on Splicing Modulators Exemplified by Ptc 510

Advancements in RNA Splicing Platform Technologies for Drug Discovery

The discovery and development of splicing modulators like PTC-510 are being propelled by significant advancements in platform technologies that enable high-throughput screening and rational design. Historically, identifying small molecules that target RNA has been challenging. However, the integration of novel screening methods, bioinformatics, and biochemistry is accelerating the discovery of new RNA-modulating candidates. gene.com

Collaborations between pharmaceutical companies and specialized biotech firms are also crucial. For instance, partnerships like the one between Merck and Skyhawk Therapeutics aim to leverage proprietary technology platforms, such as the SkySTAR™ platform, which uses computational, kinetic, and structural RNA models to discover and develop small molecules that modify RNA splicing for a range of conditions including neurodegenerative diseases and cancer. biospace.com These platforms are critical for understanding RNA structure and the variations in splicing, which helps in identifying new modulators for challenging targets. gene.com

Key Technology Platforms in Splicing Modulator Discovery:

Technology PlatformDescriptionApplication in Drug Discovery
High-Throughput Screening (HTS) Employs robotics and data processing to conduct millions of biochemical or genetic tests, identifying compounds that modulate specific splicing events. hsd-fmsb.orgInitial identification of hit compounds from large chemical libraries that can alter the splicing of a target pre-mRNA.
AI and Machine Learning Platforms Utilize algorithms to analyze large-scale genomic and transcriptomic data to predict splicing outcomes, identify disease-associated splicing errors, and discover novel drug targets. pharmasalmanac.commdpi.comAccelerates target identification and validation, and aids in the design and optimization of splicing modulators. pharmasalmanac.com
Structural Biology & Computational Modeling Integrates X-ray crystallography, NMR spectroscopy, and computational simulations to determine the three-dimensional structures of RNA-small molecule complexes. tandfonline.comnih.govFacilitates structure-based drug design, allowing for the rational optimization of lead compounds to improve potency and selectivity. tandfonline.com
Antisense Oligonucleotides (ASOs) Synthetic nucleic acid analogs that bind to specific RNA sequences and can be used to modulate splicing. nih.govWhile a different modality, ASOs serve as crucial research tools and have validated splicing modulation as a therapeutic strategy, paving the way for small molecules. nih.govnih.gov

Challenges and Opportunities in Modulating Specific Splicing Events for Disease Intervention

While the potential of splicing modulation is immense, significant challenges remain. A primary hurdle is achieving selectivity. The spliceosome is a complex machine responsible for processing the vast majority of human pre-mRNAs, and off-target effects are a major concern. manchester.ac.uk Designing small molecules that target a specific splicing event without disrupting global splicing is a complex task.

However, these challenges are accompanied by substantial opportunities. Aberrant RNA splicing is a hallmark of many diseases, including cancer. researchgate.netnih.gov In cancer, mutations in splicing factors or altered expression of RNA-binding proteins can lead to the production of oncogenic protein isoforms. nih.govnih.gov This provides a therapeutic window, as cancer cells may be more dependent on these altered splicing events for their survival, rendering them more sensitive to splicing modulators. researchgate.net

Recent research has highlighted several opportunities for therapeutic intervention:

Targeting Cancer-Specific Isoforms: Many cancers produce unique splice variants that contribute to processes like proliferation, metastasis, and apoptosis. nih.govresearchgate.net Small molecules can be developed to specifically target the production of these cancer-specific transcripts.

Exploiting Splicing Factor Mutations: Tumors with mutations in core spliceosome components, such as SF3B1, SRSF2, or U2AF1, may be particularly vulnerable to drugs that further perturb the splicing machinery. nih.gov

Overcoming Drug Resistance: Modulating alternative splicing has been shown to be effective in cancer cells that have developed resistance to conventional chemotherapies. researchgate.netnih.gov This opens up new avenues for combination therapies.

The ability to modulate splicing also offers hope for a wide range of genetic disorders caused by splicing defects, moving beyond the current oligonucleotide-based therapies to orally bioavailable small molecules. nih.govnih.gov

Conceptual Framework for Developing Small Molecules Targeting RNA Biology

The development of small molecules that target RNA, including splicing modulators, has been guided by several evolving conceptual frameworks. nih.govresearchgate.net Unlike proteins, which often have well-defined hydrophobic pockets, RNA targets are more flexible and charged, presenting unique challenges for ligand discovery. researchgate.net

Three dominant frameworks have emerged in the discovery of RNA-binding small molecules:

RNA Secondary Structure Targeting: This approach uses known RNA structural motifs, like hairpins and bulges, as modules for ligand binding. nih.govnih.gov Databases of RNA structures and their small molecule binders can be used to predict interactions with a new RNA target of interest. nih.gov

RNA-Biased Chemical Space: This framework posits that RNA-binding small molecules possess distinct physicochemical properties compared to typical protein-targeting drugs. nih.gov By screening chemical libraries enriched for these features (e.g., polycyclic, cationic structures), novel RNA binders can be identified.

Applying Traditional Medicinal Chemistry: This concept suggests that established medicinal chemistry approaches used for protein targets can be successfully applied to RNA. nih.gov It recognizes that the chemical spaces for RNA and protein binders overlap, and rules like Lipinski's and Veber's can still be relevant. nih.gov

The development of "ribonuclease-targeting chimeras" (RIBOTACs) represents another innovative strategy. These are bifunctional molecules that bind to a target RNA and recruit a ribonuclease to degrade it, offering a powerful method for silencing gene expression. acs.orgcell.com As our understanding of RNA structure and its role in disease grows, these frameworks will continue to evolve, enabling more rational and efficient design of RNA-targeted therapeutics. nih.govresearchgate.net

Integration of In Silico, In Vitro, and In Vivo Models for Predictive Research

A synergistic approach combining computational (in silico), laboratory (in vitro), and animal (in vivo) models is essential for the predictive research and development of splicing modulators. hsd-fmsb.orgzeclinics.com This integrated pipeline allows for the rapid identification and validation of drug candidates while reducing the reliance on more costly and time-consuming later-stage testing. hsd-fmsb.org

In Silico Approaches: Computational tools are critical in the initial stages of drug discovery. nih.gov

Predictive Modeling: Algorithms can predict how genetic variants might affect pre-mRNA splicing, helping to identify disease-causing mutations. nih.govresearchgate.net

Virtual Screening: Molecular docking simulations can assess large libraries of chemical compounds to identify those likely to bind to a specific RNA target or spliceosome component. tandfonline.comhsd-fmsb.org

Splicing Code Models: Web-based tools like AVISPA allow researchers to perform in silico analysis of a gene of interest to predict tissue-specific splicing patterns and identify the regulatory elements involved. nih.govnih.gov These predictions can then generate specific hypotheses for experimental validation. nih.gov

In Vitro Validation: Laboratory-based assays are used to test the hypotheses generated from in silico models. zeclinics.com

Splicing Assays: These cell-free or cell-based assays directly measure the ability of a compound to alter the splicing of a target pre-mRNA. manchester.ac.uk

Cell Viability Assays: Used to determine the effect of a compound on the proliferation of cancer cell lines, providing an initial indication of therapeutic potential. manchester.ac.uk

In Vivo Confirmation: Promising candidates from in vitro studies are then advanced to animal models.

Disease Models: Genetically engineered mouse models or patient-derived xenografts that replicate the splicing defects of a human disease are used to evaluate the efficacy of a drug candidate in a living organism. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies assess how the drug is absorbed, distributed, metabolized, and excreted, and relate its concentration to its biological effect on splicing.

This iterative cycle of prediction, validation, and confirmation is crucial for de-risking the drug development process and ensuring that only the most promising candidates, such as PTC-510, advance toward clinical trials.

Development of Novel Research Tools for Splicing Modulation Studies

Progress in the field of splicing modulation is critically dependent on the continuous development of novel research tools. These tools are essential for dissecting the intricate mechanisms of the spliceosome and for discovering and characterizing new splicing modulators. manchester.ac.ukmanchester.ac.uk

One key area of development is the creation of new chemical probes. The synthesis of libraries of small molecules, such as derivatives of natural products, can lead to the identification of novel "tool" compounds. manchester.ac.ukmanchester.ac.uk These molecules can be used to inhibit or modulate splicing, allowing researchers to study the cellular consequences of perturbing this fundamental process. Photoaffinity probes, for example, can be designed to bind to their protein or RNA targets within the spliceosome and then be permanently crosslinked upon exposure to light, enabling the identification of the specific binding partners of a small molecule. manchester.ac.uk

Another emerging area is the development of RNA-targeting chimeras (RNATACs). These multispecific molecules are designed to bring a target RNA into proximity with an endogenous RNA effector, such as a ribonuclease, to induce a specific outcome like degradation or a change in localization. cell.com While still in early development, RNATACs represent a powerful new tool for both research and therapeutic applications. cell.com

The expanding toolbox for studying RNA biology, from advanced screening platforms to sophisticated chemical probes, is paving the way for a deeper understanding of splicing and the development of a new class of precision medicines targeting RNA. nih.govacs.org

Q & A

Q. How does the trifluoroacetate (TFA) salt form of PTC-510 impact its biological activity in cell-based assays?

Residual TFA in peptide salts can interfere with downstream assays by altering cellular responses or protein interactions. For sensitive experiments (e.g., cell viability or receptor binding), convert TFA salts to acetate or HCl via ion exchange chromatography. Validate TFA content (<1%) using HPLC-MS or conductivity assays to ensure assay reliability .

Q. What in vitro models are validated for studying PTC-510’s suppression of VEGF expression?

Use hypoxia-induced HeLa cells transfected with luciferase reporters under VEGF 3'UTR regulation. Measure IC50 values in triplicate (e.g., 6 nM for PTC-510 in HeLa cells) and corroborate with Western blotting to quantify VEGF isoform changes (e.g., high-molecular-weight VEGF reduction) .

Q. How should PTC-510 TFA salt be stored to maintain stability for longitudinal studies?

Lyophilized this compound should be stored at -20°C in airtight, light-protected vials. For reconstitution, use sterile PBS or DMSO (≤5% final concentration) to avoid aggregation. Monitor degradation via reverse-phase HPLC every 6 months .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound be mitigated for reproducible pharmacokinetic studies?

Request peptide content analysis (via amino acid analysis) and TFA quantification from suppliers. Normalize batches using LC/MS-MS to adjust dosing concentrations. Include internal controls (e.g., tadalafil for PDE5 inhibition assays) to calibrate biological responses .

Q. What statistical methods resolve contradictions in tumor growth inhibition data across PTC-510 xenograft models?

Apply mixed-effects modeling to account for tumor heterogeneity and individual growth rates. Use ANOVA with Tukey’s post-hoc test for group comparisons. Validate findings through meta-analysis of multiple models (e.g., HT1080 vs. A375) with Bonferroni correction for multiple comparisons .

Q. How can researchers design dose-response studies to distinguish PTC-510’s direct VEGF inhibition from off-target effects?

Use a dual-reporter system: (1) a VEGF 3'UTR luciferase construct and (2) a constitutive promoter-driven control (e.g., CMV-luc). Calculate selectivity ratios (IC50_control / IC50_VEGF) to isolate target-specific effects. Validate with RNA-seq to identify off-target pathway modulation .

Q. What methodologies assess TFA’s interference in PTC-510’s mechanism-of-action studies?

Compare TFA salt vs. acetate/HCl salt forms in parallel assays. Measure intracellular pH changes (using BCECF-AM dye) and apoptosis markers (e.g., caspase-3 activation) to quantify TFA-specific cytotoxicity. Use dialysis or ultrafiltration to remove residual TFA before assays .

Data Analysis & Reporting Considerations

Q. How should conflicting data on PTC-510’s plasma half-life be addressed in pharmacokinetic reports?

Standardize sampling protocols (e.g., cardiac puncture timing post-administration) and use LC/MS-MS with deuterated internal standards. Apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability. Disclose solvent carriers (e.g., 5% DMSO/95% PEG300) that influence bioavailability .

What frameworks ensure rigorous formulation of research questions for PTC-510 studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

  • Population: Tumor xenograft models (e.g., HT1080 fibrosarcoma)
  • Intervention: Oral PTC-510 (200 mg/kg BID)
  • Comparison: Vehicle control (5% DMSO/PEG300)
  • Outcome: Tumor volume reduction ≥50% at 7 days .

Tables for Key Pharmacological Data

Derived from

Parameter PTC-510 (TFA Salt) Control (Vehicle)
IC50 (VEGF inhibition)6 nM (HeLa cells, hypoxia)N/A
Plasma half-life (mice)4.2 ± 0.8 hoursN/A
Tumor growth delay7 days (HT1080 xenografts)2 days (vehicle-treated)
TFA content (post-purification)≤1% (HPLC-validated)N/A

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